![molecular formula C12H36MnN2Si4 B14142325 Bis[bis(trimethylsilyl)amino]manganese CAS No. 70309-68-1](/img/structure/B14142325.png)
Bis[bis(trimethylsilyl)amino]manganese
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[bis(trimethylsilyl)amino]manganese is an organometallic compound that features manganese coordinated with two bis(trimethylsilyl)amino ligands. This compound is part of a broader category of metal bis(trimethylsilyl)amides, which are known for their unique properties and applications in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis(trimethylsilyl)amino]manganese typically involves the reaction of manganese(II) chloride with lithium bis(trimethylsilyl)amide in a nonpolar organic solvent. The reaction proceeds via a salt metathesis mechanism, resulting in the formation of this compound and lithium chloride as a by-product. The reaction conditions usually require anhydrous solvents and an inert atmosphere to prevent hydrolysis and oxidation of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing purification techniques such as distillation or sublimation to obtain high-purity products .
化学反応の分析
Types of Reactions
Bis[bis(trimethylsilyl)amino]manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese(III) or manganese(IV) species.
Reduction: It can be reduced to form lower oxidation state manganese complexes.
Substitution: The bis(trimethylsilyl)amino ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens for oxidation, reducing agents such as sodium or potassium for reduction, and various ligands for substitution reactions. The reactions are typically carried out in nonpolar organic solvents under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce a variety of manganese-ligand complexes .
科学的研究の応用
Bis[bis(trimethylsilyl)amino]manganese has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and cross-coupling reactions.
Material Science: The compound is employed in the synthesis of advanced materials, such as thin films and coatings, through chemical vapor deposition techniques.
Organometallic Chemistry: It serves as a precursor for the synthesis of other organometallic compounds and complexes.
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs and therapeutic agents.
作用機序
The mechanism by which bis[bis(trimethylsilyl)amino]manganese exerts its effects involves the coordination of the manganese center with various ligands. This coordination can influence the electronic properties of the manganese, making it an effective catalyst or reagent in different chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
- Bis[bis(trimethylsilyl)amino]iron
- Bis[bis(trimethylsilyl)amino]cobalt
- Bis(trimethylsilyl)amine
Uniqueness
Bis[bis(trimethylsilyl)amino]manganese is unique due to its specific coordination environment and the properties imparted by the bis(trimethylsilyl)amino ligands. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in catalysis and material science .
特性
CAS番号 |
70309-68-1 |
|---|---|
分子式 |
C12H36MnN2Si4 |
分子量 |
375.71 g/mol |
IUPAC名 |
bis(trimethylsilyl)azanide;manganese(2+) |
InChI |
InChI=1S/2C6H18NSi2.Mn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 |
InChIキー |
XKPPYOULOBQXPV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


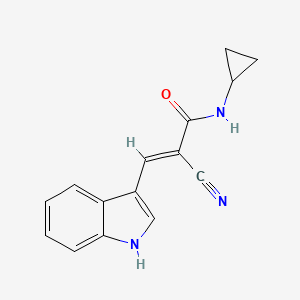
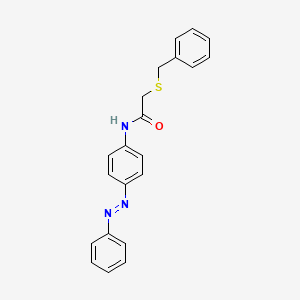
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
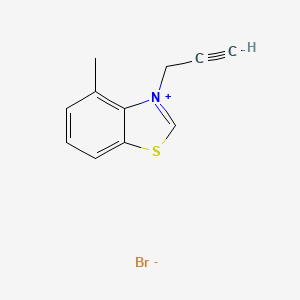


![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)

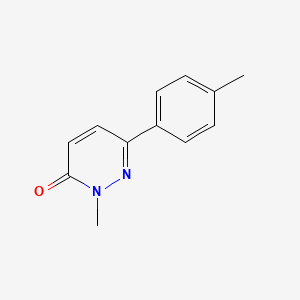
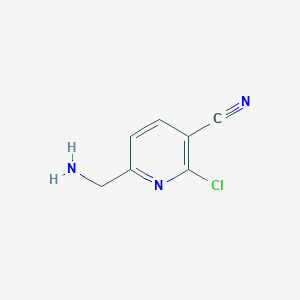

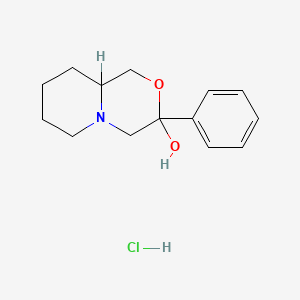

![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)
